4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride
CAS No.: 102601-62-7
Cat. No.: VC0182970
Molecular Formula: C14H11Cl2N3O
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102601-62-7 |
|---|---|
| Molecular Formula | C14H11Cl2N3O |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |
| Standard InChI | InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
| Standard InChI Key | WTNHNWIPTMEJCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |
Introduction
Chemical Identity and Nomenclature
4-Benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt, also known by its CAS number 102601-62-7, represents a complex organometallic compound of significant interest in chemical research. The compound features a diazonium functional group stabilized by zinc chloride coordination, creating a double salt structure. This structural arrangement contributes to its unique chemical behavior and applications in various synthetic processes .
Several naming conventions exist for this compound, including the IUPAC designation "4-benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride." The compound belongs to the broader family of diazonium salts, which are characterized by the presence of the -N₂⁺ functional group attached to an aromatic ring . The specific substitution pattern with benzamido, chloro, and methyl groups distinguishes this particular diazonium salt from related compounds in this class.
Registry and Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 102601-62-7 |
| Molecular Formula | C14H11Cl2N3O |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |
| Standard InChI | InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
| Standard InChIKey | WTNHNWIPTMEJCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |
These identifiers demonstrate the specific molecular arrangement and chemical constitution of the compound, facilitating its unambiguous identification in scientific literature and databases .
Structural Characteristics
The molecular structure of 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt exhibits distinctive architectural features that influence its reactivity patterns and physical properties. Understanding these structural elements provides insight into the compound's behavior in various chemical environments.
Molecular Architecture
At its core, the compound consists of a substituted benzenediazonium cation paired with chloride anions and stabilized by zinc chloride. The benzenediazonium portion features a diazonium group (-N₂⁺) at position 4, creating a positively charged center that contributes to the compound's electrophilic character. The benzene ring carries three additional substituents strategically positioned to influence electronic distribution and reactivity: a benzamido group (NC(=O)C₆H₅), a chloro substituent, and a methyl group at positions 4, 2, and 5, respectively .
The benzamido group introduces both steric bulk and potential for hydrogen bonding interactions, while the chloro substituent acts as an electron-withdrawing group that enhances the electrophilicity of the diazonium functionality. The methyl group serves as an electron-donating substituent, creating a balanced electronic environment across the aromatic system .
Crystallographic and Spectral Properties
The three-dimensional arrangement of 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt exhibits specific interactions between the organic diazonium component and the inorganic zinc chloride moiety. This coordination arrangement contributes to the compound's stability and crystalline properties .
Mass spectrometry data reveals distinctive fragmentation patterns characteristic of this compound's structural elements. The predicted collision cross-section measurements provide valuable information about the compound's three-dimensional configuration and potential behavior in analytical separations:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 273.06633 | 160.7 |
| [M+Na]+ | 295.04827 | 176.3 |
| [M+NH4]+ | 290.09287 | 167.0 |
| [M+K]+ | 311.02221 | 165.8 |
| [M-H]- | 271.05177 | 160.5 |
| [M+Na-2H]- | 293.03372 | 168.1 |
| [M]+ | 272.05850 | 162.7 |
| [M]- | 272.05960 | 162.7 |
Physicochemical Properties
The physicochemical profile of 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt determines its behavior in solution, stability during storage, and reactivity in synthetic applications. These properties are essential considerations for researchers utilizing this compound in laboratory and industrial settings.
Physical State and Appearance
In its standard form, the compound typically presents as a crystalline solid with moderate stability when properly stored. The zinc chloride component contributes to the compound's physical properties, potentially influencing its crystalline structure and solubility characteristics .
Solubility Profile
While specific solubility data for this compound is limited in the available literature, diazonium salts generally exhibit good solubility in polar solvents, particularly water and lower alcohols. The presence of the benzamido group may contribute hydrophobic character, potentially influencing the compound's solubility profile across different solvent systems. The zinc chloride component likely enhances water solubility compared to simple diazonium chlorides.
Stability Considerations
Like many diazonium compounds, 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt requires careful handling due to potential instability. The zinc chloride component serves as a stabilizing agent, forming a double salt that exhibits improved stability compared to simple diazonium halides. Nevertheless, these compounds generally require storage under controlled temperature conditions, typically below room temperature, and protection from light, moisture, and mechanical shock .
The decomposition pathway typically involves the loss of nitrogen gas (N₂), which can occur spontaneously under certain conditions or through thermal, photochemical, or chemical activation. This property, while presenting handling challenges, is also fundamental to the compound's synthetic utility in various transformations.
Synthesis and Preparation Methods
The preparation of 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt involves specific synthetic pathways and reaction conditions to ensure proper formation of the diazonium functionality and its stabilization through zinc chloride coordination.
General Synthetic Approach
The synthesis typically follows a diazotization reaction pathway, which is a fundamental process in preparing diazonium compounds. The reaction generally begins with an appropriately substituted aromatic amine precursor that undergoes treatment with a nitrite source in the presence of an acid to generate the diazonium functionality.
The typical synthetic route involves the following key steps:
-
Preparation of the appropriately substituted aromatic amine (4-benzamido-2-chloro-5-methylaniline)
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Diazotization of the amine using sodium nitrite in an acidic medium, typically hydrochloric acid
-
Stabilization of the resulting diazonium salt through addition of zinc chloride, forming the double salt structure
Reaction Conditions and Considerations
The diazotization reaction requires careful temperature control, typically maintaining conditions between 0-5°C to prevent decomposition of the diazonium intermediate. The reaction medium must be sufficiently acidic to enable formation of the nitrosonium ion (NO⁺), which serves as the active diazotizing agent.
The addition of zinc chloride to the reaction mixture introduces coordination between the diazonium species and zinc, forming a double salt that exhibits enhanced stability. This coordination effectively stabilizes the reactive diazonium functionality, allowing for isolation and storage of the compound under appropriate conditions.
Applications and Uses
4-Benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt finds application across several domains of chemistry, leveraging its reactive diazonium functionality and unique substitution pattern for various synthetic transformations and analytical applications.
Synthetic Applications
The compound serves as a valuable reagent in organic synthesis, participating in a range of transformations that exploit the reactivity of the diazonium group. Key synthetic applications include:
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Azo coupling reactions for the synthesis of azo dyes and pigments
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Sandmeyer and related transformations for installing various functional groups (halogens, cyano, hydroxyl) at the position occupied by the diazonium group
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Metal-catalyzed cross-coupling reactions to form carbon-carbon bonds
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Photochemical and thermal decomposition reactions leading to aryl radicals for subsequent transformations
The specific substitution pattern featuring benzamido, chloro, and methyl groups provides unique electronic and steric properties that can influence the outcome of these transformations, potentially offering selectivity advantages in certain synthetic contexts.
Recent Research Developments
Scientific investigations involving 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt and related compounds continue to expand our understanding of diazonium chemistry and potential applications across various fields.
Synthetic Methodology Advancements
Recent developments in diazonium chemistry have focused on developing milder and more selective methods for generating and utilizing diazonium species in synthesis. While specific research specifically targeting 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt is limited in the available literature, advances in the broader field of diazonium chemistry provide context for potential applications of this compound .
Advancements include continuous-flow methodologies for safer handling of diazonium intermediates, metal-catalyzed transformations utilizing diazonium salts for selective functionalization reactions, and novel stabilization approaches for enhancing the utility of these reactive intermediates in synthetic chemistry.
Comparative Analysis with Related Compounds
The unique substitution pattern of 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt distinguishes it from other diazonium compounds such as 4-methylbenzenediazonium chloride (p-toluenediazonium chloride) and Fast Violet B Salt (4-benzamido-2-methoxy-5-methylbenzenediazonium zinc chloride). These structural differences influence reactivity patterns, stability profiles, and application suitability .
For instance, the presence of the benzamido group in both 4-benzamido-2-chloro-5-methylbenzenediazonium chloride hemi(zinc chloride) salt and Fast Violet B Salt introduces steric and electronic factors that may influence coupling reactivity and selectivity. The difference between chloro substitution in the former and methoxy substitution in the latter likely affects electronic distribution across the aromatic system, potentially leading to distinct reactivity profiles in coupling reactions and other transformations .
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